DL-DIHYDROZEATIN

Plant Tissue Culture Cytokinin Bioassay Phaseolus

Researchers face protocol failure when substituting cytokinins. DL-DIHYDROZEATIN (DHZ) offers a unique solution due to its saturated N6-isoprenoid side chain, which confers resistance to cytokinin oxidase (CKX) degradation, ensuring metabolic stability and sustained activity. - Selective floral bud induction: Drives exclusive flower formation without confounding vegetative growth, as demonstrated in Nicotiana tabacum systems. - Superior stability for long-term cultures: Ideal for protocols with high endogenous CKX or infrequent media refresh, providing predictable cytokinin activity. - Optimizes woody plant micropropagation: Improves shoot quality and proliferation in recalcitrant species like blueberry and cherry rootstocks where BA causes hyperhydricity.

Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
CAS No. 14894-18-9
Cat. No. B023475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-DIHYDROZEATIN
CAS14894-18-9
Synonymsdihydrozeatin
Molecular FormulaC10H15N5O
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC(CCNC1=NC=NC2=C1NC=N2)CO
InChIInChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
InChIKeyXXFACTAYGKKOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-DIHYDROZEATIN: Product Specifications


DL-DIHYDROZEATIN (DHZ, CAS 14894-18-9) is a naturally occurring cytokinin (CK) plant growth regulator, also recognized as the dihydro-derivative of trans-zeatin [1]. This purine-based phytohormone (C10H15N5O, MW 221.26) is characterized by a saturated N6-isoprenoid side chain, a structural feature that confers distinct metabolic stability and biological activity compared to its unsaturated analogs . As a high-purity (>98%) solid, it is a critical reagent for plant biology research, with demonstrated utility in modulating cell division, organogenesis, and senescence in various in vitro and in vivo plant systems .

High-purity solid cytokinin for plant biology research workflows
Saturated N6-isoprenoid side chain reported to confer metabolic stability distinct from unsaturated analogs
Demonstrated utility in modulating cell division, organogenesis, and senescence in various plant systems

DL-DIHYDROZEATIN: Why Substitution Fails


The assumption that cytokinins like zeatin, kinetin, or BAP are functionally interchangeable in research and industrial protocols is fundamentally flawed. DL-DIHYDROZEATIN (DHZ) occupies a unique biochemical niche due to its saturated side chain, which renders it resistant to oxidative cleavage by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation in plants [1]. This metabolic stability directly translates into a distinct spectrum of biological activities that are not replicated by other cytokinins. For instance, while trans-zeatin exhibits high potency in standard bioassays, its efficacy is often curtailed by rapid metabolism [1]. Conversely, DHZ's unique persistence enables it to selectively drive specific developmental programs, such as floral bud induction, where other cytokinins induce mixed or undesirable morphogenic responses . Substituting DHZ with a cheaper or more readily available analog without rigorous validation risks protocol failure, irreproducible results, and a fundamental misunderstanding of the biological process under investigation.

Metabolic stability mismatch: DHZ is not a substrate for cytokinin oxidase (CKX), unlike trans-zeatin and kinetin; substitution may drastically reduce cytokinin signal duration in oxidative environments.
Morphogenic specificity: DHZ selectively induces floral buds in tobacco thin cell layers, whereas BA, zeatin, and IPA produce mixed vegetative and root responses; using other cytokinins risks confounding morphogenic outcomes.
Genotype-dependent activity: In Phaseolus vulgaris cv. Great Northern, DHZ was reported at least 30-fold more active than trans-zeatin, but activity ranks reversed in P. lunatus; substituting without genotype-specific validation may lead to suboptimal callus growth.

DL-DIHYDROZEATIN Comparative Evidence


Genotype-Specific Superiority in Callus Growth

In a comparative study of eight cytokinins on callus growth in two Phaseolus genotypes, dihydrozeatin exhibited a dramatic, genotype-dependent activity profile. In P. vulgaris var. Great Northern, dihydrozeatin was at least 30-fold more active than both trans-zeatin and cis-zeatin [1]. This is in stark contrast to the P. lunatus var. Kingston genotype, where trans-zeatin was 3-fold more active than dihydrozeatin [1]. This demonstrates that DHZ is not simply a less-active analog but possesses a unique structure-activity relationship that can make it the optimal cytokinin for specific plant cultivars or species, a finding critical for protocol optimization in agricultural biotechnology.

Genotype-dependent callus activity
Head-to-head
≥30-fold higher activity in P. vulgaris var. Great Northern vs. trans-zeatin; 3-fold reversal in P. lunatus var. Kingston
Reported genotype-dependent potency shift; supports species-specific media optimization
Callus bioassay, two Phaseolus genotypes
Plant Tissue Culture Cytokinin Bioassay Phaseolus Callus Growth

Selective Floral Bud Induction

In thin cell layer cultures of Nicotiana tabacum, the morphogenic outcome was strictly dependent on the type of cytokinin supplied. While benzyladenine (BA), zeatin (Z), and isopentenyladenine (IPA) induced a mix of flower buds, vegetative buds, or roots, only dihydrozeatin (DHZ) and its riboside consistently stimulated the initiation of flower buds as the sole morphogenic response when applied alone or with IAA [1][2]. Furthermore, under conditions favoring a high cytokinin/auxin ratio, the presence of (diH)Z yielded the highest number of flower buds per explant among all cytokinins tested [1]. This demonstrates a qualitative, not just quantitative, difference in biological activity.

Selective floral bud induction
Head-to-head
DHZ and its riboside consistently induced only flower buds; BA, zeatin, IPA gave mixed organ types
Qualitative morphogenic specificity; enables pure floral induction without vegetative confounding
Nicotiana tabacum thin cell layers
Organogenesis Floral Induction Nicotiana tabacum In Vitro Culture

Metabolic Stability: CKX Resistance

The saturated side chain of dihydrozeatin (DHZ) confers a key metabolic advantage: it is not a substrate for cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for the irreversible degradation of cytokinins in plant tissues [1]. This contrasts with trans-zeatin, which is rapidly inactivated by CKX through cleavage of its unsaturated side chain [1]. In studies where DHZ is externally supplied to plants, it appears to be more 'stable' than zeatin, a property that may be critical for maintaining consistent cytokinin activity levels, especially in oxidative environments . The observation that zeatin was less effective than DHZ in inducing flower buds is directly attributed to this metabolic difference, as the DHZ riboside metabolite (DHZR) is also resistant to CKX [1].

CKX metabolic resistance
Reported
DHZ is not a substrate for cytokinin oxidase (CKX); appears more stable than trans-zeatin
Supports sustained cytokinin signal in long-term cultures; may reduce media refresh frequency
Enzyme specificity derived from saturated side chain
Cytokinin Metabolism Enzyme Stability Cytokinin Oxidase (CKX)

Bioassay Activity vs. Kinetin

A comprehensive multi-bioassay analysis directly compared (±)-dihydrozeatin's activity to other cytokinins [1]. While it was found to be less active than zeatin and 2iP in the assays used, it demonstrated stronger activity than kinetin in promoting the growth of tobacco callus and radish leaf [1]. Specifically, dihydrozeatin stimulated tobacco callus growth at concentrations as low as 10⁻¹⁰ M, with an optimum at 10⁻⁶ M [1]. This establishes a clear activity hierarchy (zeatin/2iP > DHZ > kinetin) in these classic plant biology model systems, allowing researchers to make informed, data-driven choices for media optimization.

Bioassay activity vs. kinetin
Reported
Active at 10⁻¹⁰ M; optimum 10⁻⁶ M in tobacco callus. Stronger than kinetin, less than zeatin/2iP
Intermediate potency: useful when zeatin hyperstimulation is a concern and kinetin activity is insufficient
Tobacco callus, radish leaf, pea stem assays
Cytokinin Bioassay Tobacco Callus Radish Leaf Structure-Activity Relationship

Shoot Proliferation in Woody Plant Micropropagation

In micropropagation studies of woody species, the efficacy of DL-Dihydrozeatin (DHZ) is highly species- and concentration-dependent, often showing different performance characteristics compared to benzyladenine (BA) and 2-isopentenyladenine (2iP). In highbush blueberry (Vaccinium corymbosum L.), a single cytokinin treatment of 0.25 mg/L DHZ resulted in a proliferation rate (PR) of 1.26±0.03 in the 'Duke' cultivar, while 0.5 mg/L DHZ was used in combination with zeatin to achieve the highest overall PR of 4.26±0.10 [1]. In cherry rootstock 'Gisela 5', treatments with DHZ at 1.0 and 2.0 mg/L were evaluated against BA (0.3, 0.5 mg/L) and BPA (1.0 mg/L) [2]. The results showed that while BA treatments on DKW medium achieved the highest proliferation rates (PR up to 8.93±0.86), DHZ provided a distinct and necessary alternative for optimizing protocols where BA may cause hyperhydricity, abnormal shoot development, or poor rooting in sensitive genotypes [2].

Shoot proliferation in woody plants
Cross-study comparable
Blueberry 'Duke': PR 1.26±0.03 (0.25 mg/L DHZ); PR 4.26±0.10 with zeatin combination. Cherry: alternative to BA
Supports protocol optimization for recalcitrant woody cultivars where BA may cause hyperhydricity or poor rooting
Highbush blueberry, cherry rootstock 'Gisela 5'
Micropropagation Woody Plants Shoot Proliferation Vaccinium Prunus

DL-DIHYDROZEATIN: Research & Industrial Applications


Genotype-Dependent Callus Induction Media

As evidenced by the 30-fold activity advantage over trans-zeatin in Phaseolus vulgaris var. Great Northern, DL-DIHYDROZEATIN should be prioritized for establishing and maintaining callus cultures from species or cultivars known to exhibit a preference for saturated side-chain cytokinins [1]. This is particularly relevant for researchers working with legume species (Fabaceae) or any recalcitrant genotype where standard zeatin or kinetin media yield suboptimal growth. Procuring DHZ specifically for these applications prevents costly delays and ensures the generation of robust, cytokinin-responsive tissue cultures.

In Vitro Floral Induction Studies

DL-DIHYDROZEATIN is the cytokinin of choice for protocols requiring the exclusive induction of floral buds without the confounding effects of vegetative shoot or root development [1][2]. This unique selectivity, demonstrated in the Nicotiana tabacum thin cell layer system, makes it an essential tool for basic research into the molecular mechanisms of floral transition, as well as for applied work in the floriculture industry, where the rapid and uniform production of flowering plantlets in vitro is a commercial asset [1][2].

Long-Term Culture and Cytokinin Metabolism Studies

Given its documented resistance to degradation by cytokinin oxidase (CKX), DL-DIHYDROZEATIN is the superior choice for long-duration plant tissue culture experiments [1][2]. In systems where endogenous CKX activity is high or where media cannot be refreshed frequently, the enhanced stability of DHZ ensures a sustained and predictable level of cytokinin activity [2]. This property is also invaluable for metabolic tracing studies that aim to dissect the pathways of cytokinin inactivation and interconversion in planta, where the unique stability of DHZ and its metabolites simplifies analysis [1].

Micropropagation of Recalcitrant Woody Species

While more potent cytokinins like benzyladenine (BA) are often standard for micropropagation, DL-DIHYDROZEATIN is a critical alternative for optimizing protocols for woody plants and elite cultivars, such as highbush blueberry ('Duke', 'Patriot') and cherry rootstocks ('Gisela 5'), that may exhibit hyperhydricity, stunted shoots, or poor subsequent rooting in response to BA [1][2]. Its inclusion in cytokinin cocktails (e.g., with zeatin) or as a sole treatment can significantly improve the quality and uniformity of propagated plantlets, as demonstrated by the improved proliferation rates in blueberry when DHZ was combined with zeatin [1].

Application
Selection Property
Validation Focus
Genotype-dependent callus induction studies
Saturated side-chain cytokinin preference
Callus growth promotion in Phaseolus and similar legume species
In vitro floral induction research
Exclusive floral bud organogenesis
Morphogenic specificity in Nicotiana thin cell layer systems
Long-term culture and cytokinin metabolism studies
CKX-resistant metabolic stability
Sustained cytokinin activity in long-duration experiments; metabolism tracing
Micropropagation of recalcitrant woody species
Alternative to BA for sensitive genotypes
Shoot quality and rooting performance in blueberry, cherry, and other woody plants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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